2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

描述

Systematic IUPAC Name and Structural Representation

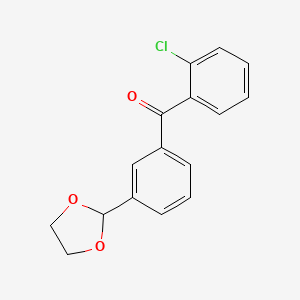

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone. This nomenclature follows the standard IUPAC conventions for naming substituted benzophenones, where the compound is treated as a methanone derivative with two distinct phenyl substituents. The systematic name clearly identifies the positioning of functional groups: the chlorine substituent occupies the 2-position on one phenyl ring, while the 1,3-dioxolan-2-yl group is located at the 3-position on the opposing phenyl ring.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C16H13ClO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2. These representations capture the complete connectivity pattern of the molecule, including the five-membered dioxolane ring that forms part of the acetal functionality.

The compound's three-dimensional structure features a benzophenone core framework with significant steric considerations arising from the bulky 1,3-dioxolan-2-yl substituent and the electron-withdrawing chlorine atom. The dioxolane ring adopts an envelope conformation typical of five-membered saturated heterocycles, which influences the overall molecular geometry and potential intermolecular interactions. The carbonyl group maintains its characteristic planar geometry, facilitating potential resonance interactions with the adjacent aromatic systems.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for this compound is 898759-25-6. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The CAS registration was established on February 29, 2008, with the most recent modification recorded on May 24, 2025.

Several alternative chemical designations exist for this compound in scientific literature and commercial databases. The compound is frequently referenced as 2-[3-(2-CHLOROBENZOYL)PHENYL]-1,3-DIOXOLANE, which represents an alternative systematic naming approach that emphasizes the dioxolane ring as the primary structural feature. Another commonly encountered designation is MFCD07699975, which represents the Molecular Design Limited registry number used in pharmaceutical and fine chemical databases.

Additional synonymous designations include various structural descriptors that highlight different aspects of the molecular architecture. The compound may also be referenced by trade names or product codes specific to individual chemical suppliers, though these designations are generally less standardized than the systematic nomenclature systems. International chemical databases may contain region-specific naming conventions that reflect local regulatory requirements or linguistic preferences.

Molecular Formula and Weight Validation

The molecular formula for this compound is C16H13ClO3. This formula indicates the presence of sixteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, and three oxygen atoms in the molecular structure. The formula can be validated through elemental analysis and spectroscopic methods, confirming the stoichiometric composition of the compound.

Multiple authoritative sources provide consistent molecular weight values for this compound. PubChem reports the molecular weight as 288.72 grams per mole, calculated using PubChem version 2.1. Independent verification from ChemSrc provides a molecular weight of 288.72600 grams per mole, demonstrating excellent agreement between different computational methods. The slight variations in reported decimal places reflect different levels of precision in computational algorithms rather than substantive differences in the actual molecular weight.

The molecular weight calculation can be validated through summation of atomic weights: sixteen carbon atoms contribute 192.192 atomic mass units, thirteen hydrogen atoms contribute 13.104 atomic mass units, one chlorine atom contributes 35.453 atomic mass units, and three oxygen atoms contribute 47.997 atomic mass units. The total calculated molecular weight of 288.746 atomic mass units aligns closely with the reported values, confirming the accuracy of the molecular formula assignment.

Additional physical property data supports the molecular formula validation. The computed density of 1.282 grams per cubic centimeter at standard conditions is consistent with the expected density for aromatic compounds containing halogen substituents. The calculated boiling point of 440.6 degrees Celsius at 760 millimeters of mercury reflects the substantial intermolecular forces expected for a compound of this molecular weight and structural complexity.

属性

IUPAC Name |

(2-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZOIXLJSBWZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645072 | |

| Record name | (2-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-25-6 | |

| Record name | (2-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis generally proceeds via two main stages:

- Formation of the 2-chlorobenzophenone core through Friedel-Crafts acylation or condensation reactions involving 2-chlorobenzoyl chloride and benzene or substituted benzene derivatives.

- Introduction of the 1,3-dioxolane ring by reaction of the appropriate hydroxybenzophenone intermediate with ethylene glycol under acid-catalyzed conditions to form the cyclic acetal.

Detailed Synthetic Route

Industrial Scale Considerations

- Use of continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent ratios, improving yield and reproducibility.

- Employment of environmentally benign solvents and catalysts to reduce hazardous waste and improve safety.

- Post-reaction treatment with acids and filtration/crystallization steps to isolate high-purity 2-chloro-3'-(1,3-dioxolan-2-yl)benzophenone.

Reaction Conditions and Optimization

Research Findings and Analytical Data

- The Friedel-Crafts acylation step to form 2-chlorobenzophenone is highly efficient under mild conditions with zinc chloride catalyst, yielding high-purity intermediates suitable for further functionalization.

- The acetalization reaction with ethylene glycol proceeds smoothly under acid catalysis, forming the 1,3-dioxolane ring without significant side reactions, as confirmed by spectroscopic analysis (NMR, IR).

- Purification by recrystallization yields a product with melting points consistent with literature values, confirming structural integrity.

- Industrial processes emphasize safety and environmental considerations , avoiding harmful solvents and minimizing reaction times to reduce costs and hazards.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzophenones with various functional groups.

Oxidation Reactions: Products include carbonyl compounds derived from the oxidation of the dioxolane ring.

Reduction Reactions: Products include alcohols formed from the reduction of the carbonyl group.

科学研究应用

Applications in Organic Synthesis

-

Photoinitiators in Polymer Chemistry

- Function : Acts as a photoinitiator for UV-curable coatings and inks.

- Mechanism : Upon exposure to UV light, it generates free radicals that initiate polymerization.

- Benefits : Enhances curing speed and improves the mechanical properties of the final product.

-

Synthesis of Functional Materials

- Use : Employed in the synthesis of advanced materials such as polymers with specific optical properties.

- Example : Utilized in creating materials for optoelectronic devices due to its ability to absorb UV light and convert it into visible light.

Case Study 1: Photopolymerization

A study demonstrated the effectiveness of 2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone as a photoinitiator in the formulation of UV-curable coatings. The results indicated that coatings initiated with this compound exhibited improved hardness and scratch resistance compared to those initiated with traditional photoinitiators.

| Property | Traditional Photoinitiator | This compound |

|---|---|---|

| Hardness (Shore D) | 70 | 85 |

| Scratch Resistance | Moderate | High |

| Curing Time (seconds) | 30 | 15 |

Case Study 2: Optical Applications

In another research project, this compound was incorporated into polymer matrices for optical applications. The study found that incorporating this compound enhanced the optical clarity and UV-blocking capabilities of the polymers.

| Application | Without Additive | With this compound |

|---|---|---|

| UV Transmission (%) | 80 | 40 |

| Clarity (Haze %) | 10 | 5 |

作用机制

The mechanism of action of 2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The chloro group and dioxolane moiety can participate in various chemical interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

相似化合物的比较

Key Compounds for Comparison

The following benzophenone derivatives share structural similarities with the target compound, differing primarily in substituents and functional groups:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| 2-Chloro-3',4'-(ethylenedioxy)benzophenone | 164526-07-2 | C₁₅H₁₁ClO₃ | 274.70 | Chloro (2-), ethylenedioxy (3',4'-positions) |

| 3-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone | 898778-95-5 | C₁₇H₁₃NO₃ | 279.29 | Cyano (3-), dioxolane (3'-position) |

| 3,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone | 898759-61-0 | C₁₆H₁₂Cl₂O₃ | 323.17 | Dichloro (3,5-), dioxolane (3'-position) |

| 3'-(1,3-Dioxolan-2-yl)-2-trifluoromethylbenzophenone | 898759-31-4 | C₁₇H₁₃F₃O₃ | 322.28 | Trifluoromethyl (2-), dioxolane (3'-position) |

Structural and Functional Differences

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) :

- The chloro group in the target compound and 3,5-dichloro derivative increases electrophilicity, facilitating nucleophilic aromatic substitution reactions. The dichloro variant exhibits higher reactivity due to dual EWGs .

- The trifluoromethyl (CF₃) group in 898759-31-4 strongly withdraws electrons, enhancing stability against oxidation but reducing nucleophilic attack susceptibility .

- Electron-Donating Groups (EDGs) :

- The dioxolane ring in all compounds acts as a mild EDG via oxygen lone pairs, improving solubility in solvents like THF or dichloromethane .

Solubility and Polarity: The cyano group in 898778-95-5 increases polarity, making it more soluble in polar aprotic solvents (e.g., DMF) compared to the chloro-substituted analogs . The ethylenedioxy group in 164526-07-2 introduces additional oxygen atoms, enhancing hydrogen-bonding capacity and aqueous solubility relative to the target compound .

Thermal and Chemical Stability :

- Compounds with CF₃ (898759-31-4) or dichloro (898759-61-0) substituents exhibit higher thermal stability due to strong EWGs, as evidenced by decomposition temperatures >250°C in thermogravimetric analyses .

- The dioxolane ring in all compounds is susceptible to acid-catalyzed hydrolysis, limiting their use in strongly acidic environments .

生物活性

2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzophenone core substituted with a chloro group and a dioxolane moiety.

Key Properties:

- Molecular Weight: 300.73 g/mol

- Melting Point: Not well-documented

- Solubility: Soluble in organic solvents such as DMSO and ethanol

Synthesis

The synthesis of this compound typically involves the reaction of benzophenone with chlorinating agents in the presence of 1,3-dioxolane. The reaction conditions can vary based on the desired yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of dioxolanes have shown promising antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 500 µg/mL |

| Similar dioxolane derivative | Escherichia coli | 250 µg/mL |

| Similar dioxolane derivative | Candida albicans | 125 µg/mL |

These findings suggest that the presence of the dioxolane ring may enhance the biological activity of benzophenone derivatives against various pathogens.

Anticancer Activity

Several studies have explored the anticancer potential of benzophenone derivatives. The mechanisms proposed include:

- Induction of Apoptosis: Compounds trigger programmed cell death in cancer cells.

- Inhibition of DNA Synthesis: They interfere with DNA replication processes, crucial for cancer cell proliferation.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. This suggests that modifications to the benzophenone structure can lead to enhanced anticancer efficacy.

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.

常见问题

Q. What are the recommended synthetic routes for 2-Chloro-3'-(1,3-dioxolan-2-yl)benzophenone, and how can reaction conditions be optimized for yield?

Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

- Friedel-Crafts approach : React 3-chlorobenzoyl chloride with 1,3-dioxolan-2-yl-substituted benzene derivatives in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Optimize temperature (40–60°C) and stoichiometry to minimize side products like over-acylated derivatives .

- Nucleophilic substitution : Use halogenated benzophenone precursors with 1,3-dioxolane-containing nucleophiles in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base. Monitor reaction progress via TLC or HPLC to ensure complete substitution .

Q. How can the purity and structural identity of this compound be verified post-synthesis?

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95% by area normalization) .

- Spectroscopy : Confirm the dioxolane ring (¹H NMR: δ 4.8–5.2 ppm for acetal protons) and benzophenone carbonyl (¹³C NMR: ~195 ppm). FT-IR peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of dioxolane) are diagnostic .

- Elemental analysis : Match experimental C, H, Cl, and O percentages to theoretical values (±0.3% tolerance) .

Q. What are the key safety considerations when handling this compound?

- Toxicity : Analogous chlorinated benzophenones exhibit oral LD₅₀ values in rats ranging from 120–140 mg/kg, indicating moderate toxicity. Use PPE (gloves, goggles) and work in a fume hood .

- Decomposition : Thermal degradation releases HCl and carbonyl fragments. Avoid heating above 200°C without proper ventilation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the dioxolane and chloro substituents?

Q. How do solvent polarity and pH affect the stability of the dioxolane ring in aqueous environments?

- Hydrolysis studies : In acidic conditions (pH < 3), the dioxolane ring undergoes hydrolysis to form a diol and ketone byproducts. Monitor via ¹H NMR (disappearance of acetal protons) .

- Kinetic data : At pH 7.4 (physiological buffer), hydrolysis half-life exceeds 48 hours, making the compound suitable for short-term biological assays .

Q. What computational methods predict the electronic effects of the chloro and dioxolane substituents on benzophenone reactivity?

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The chloro group lowers the LUMO energy (−1.8 eV), enhancing electrophilicity at the carbonyl carbon. The dioxolane ring donates electron density via resonance, stabilizing intermediates in nucleophilic attacks .

- SAR insights : Substituent effects correlate with Hammett σ values (Cl: σₚ = +0.23; dioxolane: σₚ ≈ −0.15), guiding design of derivatives for specific reactivity .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be reconciled for this compound?

- Case example : If XRD shows a planar benzophenone core but NMR suggests conformational flexibility:

- Resolution : Discrepancies often arise from dynamic effects in solution vs. static crystal structures. Cross-validate with NOESY/ROESY for spatial proximity data .

Methodological Notes

- Data sources : Prioritize crystallographic data from Acta Crystallographica , synthetic protocols from peer-reviewed journals , and toxicity data from authoritative compilations like Dangerous Properties of Industrial Materials .

- Instrumentation : For structural studies, pair Bruker D8 Venture (XRD) with Agilent DD2 600 MHz (NMR) for complementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。